![molecular formula C19H15N3O2 B14168019 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione CAS No. 76896-48-5](/img/structure/B14168019.png)
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the desired compound under mild reaction conditions . The reaction typically involves the use of a neutral catalyst such as trityl chloride in chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, but on a larger scale. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has been explored for the synthesis of functionalized pyrimidoquinolines, providing a green chemistry approach .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Applications De Recherche Scientifique
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal, antimalarial, and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MDM2 E3 ligase, which plays a role in the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione
- 3-Methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
- 3-Methyl-10-ethylpyrimido[4,5-b]quinoline-2,4-dione
Uniqueness
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
76896-48-5 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
3-methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-14(10-8-12)22-16-6-4-3-5-13(16)11-15-17(22)20-19(24)21(2)18(15)23/h3-11H,1-2H3 |
Clé InChI |
VTZFQICGFIQGLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C |
Solubilité |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


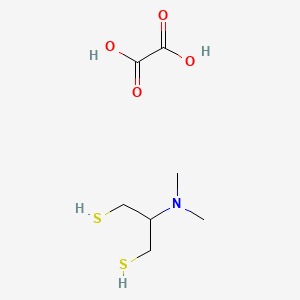
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
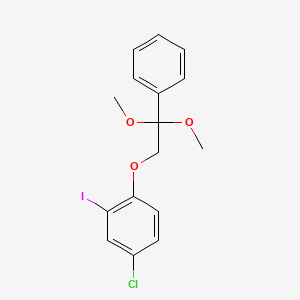


![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
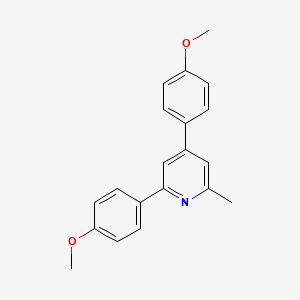
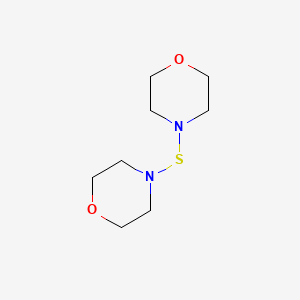
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
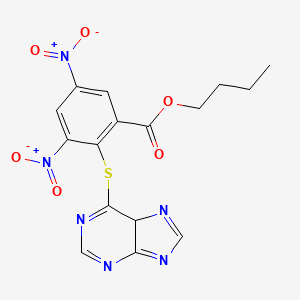
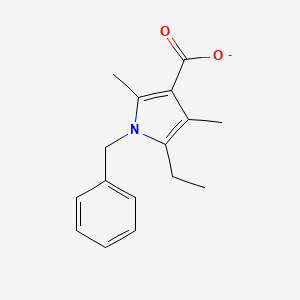
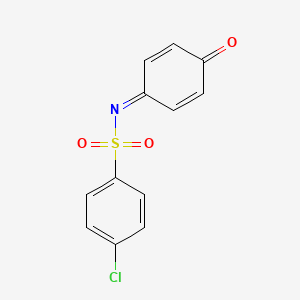
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
